Dabigatran Impurity 8
Overview
Description
Dabigatran Impurity 8, also known by its chemical name as N-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]-iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinylethyl ester, is a byproduct formed during the synthesis of Dabigatran Etexilate Mesylate . Dabigatran Etexilate Mesylate is a prodrug of Dabigatran, a direct thrombin inhibitor used as an anticoagulant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dabigatran Impurity 8 involves multiple steps, starting from the preparation of key intermediates. One of the critical intermediates is amidine, which is prepared using the Pinner reaction . The reaction conditions are optimized to achieve high yields and minimize the formation of impurities . The nucleophilic substitution of amidine with n-hexyl-4-nitrophenyl carbonate furnishes the Dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .
Industrial Production Methods
Industrial production of Dabigatran Etexilate Mesylate, and consequently this compound, involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield . The process includes crystallization steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dabigatran Impurity 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Dabigatran Impurity 8 has several scientific research applications:
Mechanism of Action
Dabigatran Impurity 8, like Dabigatran, acts as a thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation . The molecular targets include thrombin and other components of the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Dabigatran: The active form of Dabigatran Etexilate Mesylate, a direct thrombin inhibitor.
Argatroban: Another direct thrombin inhibitor used as an anticoagulant.
Apixaban, Edoxaban, Rivaroxaban: Direct oral factor Xa inhibitors used as anticoagulants.
Uniqueness
Dabigatran Impurity 8 is unique due to its specific formation during the synthesis of Dabigatran Etexilate Mesylate. Its presence and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product .
Properties
IUPAC Name |
ethyl 3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N6O6/c1-4-6-7-10-21-46-34(44)38-32(42)24-12-15-26(16-13-24)36-23-30-37-27-22-25(14-17-28(27)39(30)3)33(43)40(20-18-31(41)45-5-2)29-11-8-9-19-35-29/h8-9,11-17,19,22,36H,4-7,10,18,20-21,23H2,1-3H3,(H,38,42,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKPGDBVPFJTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408238-40-3 | |
Record name | Dabigatran impurity 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(2-{[(4-{[(hexyloxy)carbonyl]carbamoyl}phenyl)amino]methyl}-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW3X7HP2ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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